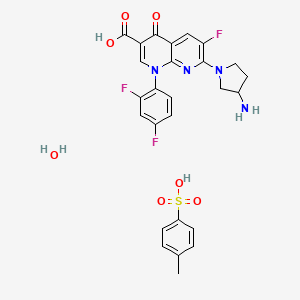
托苏洛沙星甲磺酸盐
描述
托苏洛沙星对甲苯磺酸盐水合物是一种氟喹诺酮类抗生素,用于治疗细菌感染。 它以其广谱抗菌活性而闻名,尤其针对革兰氏阳性和革兰氏阴性细菌 。 该化合物的化学式为 C26H23F3N4O6S,分子量为 576.54 g/mol .
科学研究应用
托苏洛沙星对甲苯磺酸盐水合物具有广泛的科学研究应用:
化学: 用作研究氟喹诺酮化学和开发新衍生物的模型化合物。
生物学: 用于微生物学研究,以了解细菌耐药机制。
医学: 研究其在治疗各种细菌感染方面的潜在用途,包括那些对其他抗生素有抗药性的感染。
工业: 用于开发新型抗菌剂和制剂.
作用机制
托苏洛沙星对甲苯磺酸盐水合物通过抑制细菌 DNA 旋转酶和拓扑异构酶 IV 发挥其抗菌作用,这些酶对于 DNA 复制和转录至关重要。这种抑制导致细菌 DNA 过程的破坏,最终导致细胞死亡。 该化合物的分子靶标包括 DNA 旋转酶和拓扑异构酶 IV 酶,它遵循一条干扰细菌 DNA 合成的途径 .
生化分析
Biochemical Properties
Tosufloxacin tosilate is an inhibitor of bacterial DNA gyrase and topoisomerase IV . This interaction with enzymes is crucial for its antibacterial properties. The compound’s role in biochemical reactions primarily involves the inhibition of these enzymes, which are essential for bacterial DNA replication.
Cellular Effects
Tosufloxacin tosilate has a broad-spectrum action against both gram-positive and gram-negative bacteria . It affects various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Detailed information about its specific cellular effects is currently limited .
Molecular Mechanism
The molecular mechanism of action of Tosufloxacin tosilate involves its binding to bacterial DNA gyrase and topoisomerase IV . By inhibiting these enzymes, it prevents bacterial DNA replication, thereby exerting its antibacterial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, Tosufloxacin tosilate has shown a post-antibiotic effect (PAE) about 2.3–2.6 times longer than other quinolones .
Dosage Effects in Animal Models
In animal models, Tosufloxacin tosilate has been administered via drinking water at a dose of up to 300 mg/kg for two consecutive weeks during the developmental period or adulthood .
准备方法
合成路线和反应条件
托苏洛沙星对甲苯磺酸盐水合物的合成涉及多个步骤,从核心氟喹诺酮结构的制备开始。该过程通常包括以下步骤:
萘啶核的形成: 核心结构通过一系列涉及适当起始原料的缩合反应合成。
氟原子的引入: 在受控条件下,使用氟化剂将氟原子引入结构中。
甲苯磺酸盐的形成: 最后一步涉及氟喹诺酮与对甲苯磺酸反应形成甲苯磺酸盐,然后进行水合以获得水合物形式.
工业生产方法
托苏洛沙星对甲苯磺酸盐水合物的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。关键步骤包括:
大规模缩合反应: 使用工业反应器有效地进行缩合反应。
受控氟化: 对氟化进行精确控制,以实现所需的取代模式。
纯化和结晶: 通过结晶和其他分离技术纯化最终产物以获得水合物形式.
化学反应分析
反应类型
托苏洛沙星对甲苯磺酸盐水合物经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 还原反应可以用来改变分子内的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要形成的产物
相似化合物的比较
类似化合物
环丙沙星: 另一种氟喹诺酮类抗生素,具有类似的作用机制,但活性谱不同。
左氧氟沙星: 以其对呼吸道感染的疗效而闻名。
莫西沙星: 与其他氟喹诺酮类相比,具有更广泛的活性谱.
独特性
托苏洛沙星对甲苯磺酸盐水合物因其特定的取代模式和甲苯磺酸基团的存在而具有独特性,这增强了其溶解度和稳定性。 这使其对某些可能对其他氟喹诺酮类有抗药性的细菌菌株特别有效 .
属性
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3.C7H8O3S.H2O/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSULTCPIIYRGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400591-39-0 | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate, hydrate (1:1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400591-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tosufloxacin tosilate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400591390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TOSUFLOXACIN TOSYLATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L69LG8ZDQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















